molecular formula C20H23N3O B11455509 N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide

N-[3-(1-ethyl-1H-benzimidazol-2-yl)propyl]-3-methylbenzamide

Cat. No.: B11455509
M. Wt: 321.4 g/mol
InChI Key: PIAHQVKFRYPLSD-UHFFFAOYSA-N
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Description

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE is a compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE typically involves the reaction of 1-ethyl-1H-1,3-benzodiazole with 3-bromopropylamine, followed by the coupling with 3-methylbenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) and a catalyst like hydroxybenzotriazole (HOBT) in a solvent such as dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(1H-1,3-benzodiazol-2-yl)ethyl]acetamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]acetamide
  • N-[3-(1H-1,3-benzodiazol-2-yl)propyl]butanamide

Uniqueness

N-[3-(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)PROPYL]-3-METHYLBENZAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its ethyl group and propyl linker contribute to its distinct properties compared to other benzodiazole derivatives .

Properties

Molecular Formula

C20H23N3O

Molecular Weight

321.4 g/mol

IUPAC Name

N-[3-(1-ethylbenzimidazol-2-yl)propyl]-3-methylbenzamide

InChI

InChI=1S/C20H23N3O/c1-3-23-18-11-5-4-10-17(18)22-19(23)12-7-13-21-20(24)16-9-6-8-15(2)14-16/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H,21,24)

InChI Key

PIAHQVKFRYPLSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2N=C1CCCNC(=O)C3=CC=CC(=C3)C

Origin of Product

United States

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